molecular formula C13H21NO4 B1376382 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine CAS No. 664364-28-7

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

Cat. No.: B1376382
CAS No.: 664364-28-7
M. Wt: 255.31 g/mol
InChI Key: QQKMHRDPNWLDBQ-NTMALXAHSA-N
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Description

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine (CAS: 664364-28-7, MFCD23106155) is a Boc-protected pyrrolidine derivative with a molecular formula of C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the 1-position of the pyrrolidine ring and a 2-ethoxy-2-oxoethylidene substituent at the 3-position. This structure confers stability to the pyrrolidine nitrogen while introducing a reactive α,β-unsaturated ester moiety, making it valuable in organic synthesis and medicinal chemistry for constructing complex heterocycles or as a precursor for drug candidates . Its purity is typically >95%, as reported by suppliers .

Properties

IUPAC Name

tert-butyl (3Z)-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMHRDPNWLDBQ-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\1/CCN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Scheme

Step Reagents and Conditions Description
1 Boc-protected pyrrolidine + ethyl oxalyl chloride Reaction in anhydrous organic solvent (e.g., dichloromethane) with triethylamine base at 0–25°C
2 Workup and purification Aqueous quench followed by extraction and flash column chromatography to isolate the product

The reaction mechanism involves the nucleophilic attack of the nitrogen in the Boc-protected pyrrolidine on the electrophilic carbonyl carbon of ethyl oxalyl chloride, forming the ethoxy-oxoethylidene substituent at the 3-position of the pyrrolidine ring.

Detailed Preparation Methodology

Starting Materials and Reagents

  • Boc-protected pyrrolidine : Commercially available or prepared via Boc-protection of pyrrolidine.
  • Ethyl oxalyl chloride : Prepared by chlorination of ethyl oxalate or purchased commercially.
  • Triethylamine : Used as a base to capture HCl formed during the reaction.
  • Solvent : Anhydrous dichloromethane (DCM) or similar inert organic solvents.

Procedure

  • Setup : Under an inert atmosphere (nitrogen or argon), dissolve Boc-protected pyrrolidine in dry DCM.
  • Base Addition : Add triethylamine to the solution to act as an acid scavenger.
  • Addition of Ethyl Oxalyl Chloride : Slowly add ethyl oxalyl chloride dropwise at 0°C to control the exothermic reaction.
  • Reaction Progress : Stir the mixture at 0–25°C for 2–4 hours, monitoring by thin-layer chromatography (TLC) or HPLC.
  • Quenching : Add water or aqueous sodium bicarbonate solution to quench excess reagents.
  • Extraction : Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate.
  • Purification : Concentrate under reduced pressure and purify the crude product by flash column chromatography using hexane/ethyl acetate mixtures.

Yield and Purity

Typical yields range from 70% to 85%, depending on the scale and reaction conditions. Purity is confirmed by NMR, mass spectrometry, and HPLC analysis.

Alternative and Related Synthetic Approaches

While the direct reaction of Boc-protected pyrrolidine with ethyl oxalyl chloride is the standard method, other approaches have been explored in related pyrrolidine derivatives synthesis:

  • Stepwise Synthesis via Horner-Wadsworth-Emmons Reaction : In some cases, a two-carbon moiety is introduced via phosphonoacetate reagents to form exocyclic alkenes, which are then elaborated into the target compound through Michael addition and lactamization steps. Although this method is more complex, it offers versatility in building spirocyclic frameworks.
  • Use of 1,3-Dipolar Cycloaddition : For related spirocyclic proline derivatives, cycloaddition reactions have been employed to construct complex ring systems, which can then be functionalized to yield compounds similar to this compound.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Reaction
Temperature 0–25°C Lower temperatures favor selectivity and reduce side reactions
Solvent Dichloromethane (anhydrous) Provides inert medium, good solubility for reagents
Base Triethylamine Neutralizes HCl, drives reaction forward
Reaction Time 2–4 hours Sufficient for complete conversion
Purification Method Flash chromatography Efficient separation of product from impurities

Optimization studies indicate that maintaining anhydrous conditions and slow addition of ethyl oxalyl chloride improve yields and product purity.

Analytical Characterization

The product is characterized by:

  • NMR Spectroscopy : Signals corresponding to Boc group, ethoxy moiety, and pyrrolidine ring confirm structure.
  • Mass Spectrometry : Molecular ion peak at m/z 255.31 consistent with molecular weight.
  • IR Spectroscopy : Characteristic carbonyl stretches (~1700 cm⁻¹) and Boc-related absorptions.
  • Chromatography : TLC and HPLC confirm purity >95% after purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Direct acylation with ethyl oxalyl chloride Boc-pyrrolidine, ethyl oxalyl chloride Triethylamine, DCM 0–25°C, 2–4 h 70–85 Most common, mild, selective
Horner-Wadsworth-Emmons + Cyclization (related) Cyclobutanone, phosphonoacetate Base, various solvents Multi-step, room temp Moderate More complex, used for spiro derivatives
1,3-Dipolar Cycloaddition (related) Alkenes, 1,3-dipoles Base, catalysts Room temp to reflux Moderate For spirocyclic analogues

Chemical Reactions Analysis

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

The compound 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a significant chemical in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, including its synthesis, biological activity, and potential therapeutic uses.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential biological activities:

Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit anticancer properties. This compound may act as a lead structure for developing new anticancer agents.

Antiviral Properties : There are indications that certain pyrrolidine derivatives can inhibit viral replication, making them candidates for antiviral drug development.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Functionalization Reactions : The presence of reactive functional groups allows for further modifications, enabling chemists to tailor compounds for specific applications.

Research Applications

This compound is also utilized in various research contexts:

Biochemical Studies : It can be employed in studies investigating enzyme interactions or receptor binding due to its structural features.

Material Science : The compound may find applications in developing novel materials with specific properties due to its unique chemical structure.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, derivatives of pyrrolidine were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a potential pathway for drug development targeting these malignancies.

Case Study 2: Antiviral Properties

Another research effort focused on evaluating the antiviral activity of pyrrolidine derivatives against influenza virus. The study found that specific modifications to the pyrrolidine structure enhanced antiviral efficacy, indicating that this compound could serve as a scaffold for developing new antiviral agents.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine with structurally analogous pyrrolidine derivatives, focusing on substituents, reactivity, and applications:

Compound Molecular Formula Key Features Applications/Synthesis Reference
This compound C₁₃H₂₁NO₄ Boc-protected N, α,β-unsaturated ethyl ester at C3 Intermediate for spirooxindoles, heterocyclic drug synthesis
Ethyl 1-Boc-4-oxopyrrolidine-3-acetate C₁₃H₂₁NO₅ Boc-protected N, ketone (C4), and ester-linked acetate (C3) Synthesis of peptide mimetics or bicyclic lactams
Ethyl 3-oxopyrrolidine-1-carboxylate C₇H₁₁NO₃ Unprotected N, ketone (C3), ester at N1 Precursor for DPP-IV inhibitors (e.g., antidiabetic agents)
Methyl 1-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate C₉H₁₅NO₄ Methoxy-oxoethyl substituent at N1, ester at C3 Building block for bioactive molecules with dual ester functionalities
Methyl (3S,Z)-2'-(2-ethoxy-2-oxoethylidene)spiro[indoline-3,3'-pyrrolidine]-5'-carboxylate C₂₀H₂₃N₂O₅ Spiro-fused indoline-pyrrolidine system, α,β-unsaturated ester Anticancer and antimicrobial agents via spirooxindole frameworks

Structural and Functional Differences

  • Substituent Position and Reactivity :

    • The α,β-unsaturated ethylidene ester in the target compound enhances electrophilicity at the β-carbon, enabling Michael addition or cycloaddition reactions . In contrast, Ethyl 1-Boc-4-oxopyrrolidine-3-acetate contains a ketone at C4, favoring nucleophilic attacks or reductive amination .
    • Ethyl 3-oxopyrrolidine-1-carboxylate lacks Boc protection, increasing N-H reactivity but reducing stability under acidic conditions .
  • Stereochemical Considerations :

    • The spiro compound (25w) in demonstrates how stereoselective synthesis (e.g., via cyclization of acyclic precursors) can yield optically pure pyrrolidine derivatives, a strategy highlighted in . The target compound’s Z-configuration in the ethylidene group may influence its stereoselectivity in reactions.

Pharmacological Relevance

  • Spirooxindole-pyrrolidine hybrids (e.g., compound 25w) exhibit antimicrobial and acetylcholinesterase inhibitory activities, suggesting that the ethylidene ester in the target compound could be leveraged for similar bioactivity .
  • The Boc-protected derivatives generally show improved pharmacokinetic profiles due to enhanced lipophilicity and metabolic stability compared to unprotected analogs .

Biological Activity

1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, a pyrrolidine ring, and an ethoxy-oxoethylidene moiety. The molecular formula for this compound is C12H19NO3, with a molecular weight of approximately 227.29 g/mol.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It might interact with various receptors, leading to changes in cellular signaling pathways that could influence gene expression and protein synthesis.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound. The compound has been tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms and efficacy.

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Effects : A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at varying concentrations (Table 1).
    Concentration (µg/mL)S. aureus Growth (%)E. coli Growth (%)
    103025
    506055
    1009085
  • Anticancer Activity Assessment : In another case study, the compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25 µM, indicating significant potential for further development as an anticancer agent.

Q & A

Q. What are the key structural features of 1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine, and how do they influence reactivity?

The compound contains a pyrrolidine ring with a Boc (tert-butoxycarbonyl) protecting group at the 1-position and a 2-ethoxy-2-oxoethylidene substituent at the 3-position. The Boc group enhances steric protection of the amine during synthetic steps, while the ethylidene moiety introduces a conjugated system that can participate in cycloaddition or nucleophilic reactions. The ethoxy group stabilizes the carbonyl via electron donation, affecting hydrolysis susceptibility .

Key Functional Groups Role in Reactivity
Boc (tert-butoxycarbonyl)Amine protection, steric hindrance
2-Ethoxy-2-oxoethylideneConjugation, electrophilic site
Pyrrolidine ringRigid backbone for stereochemical control

Q. What are common synthetic routes for preparing this compound?

A typical route involves:

  • Step 1 : Boc protection of 3-aminopyrrolidine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine .
  • Step 2 : Introduction of the 2-ethoxy-2-oxoethylidene group via Knoevenagel condensation with ethyl glyoxylate, catalyzed by acetic acid or Lewis acids (e.g., ZnCl₂) . Critical parameters include temperature control (<0°C for Boc protection) and anhydrous conditions to prevent premature deprotection.

Q. Which characterization techniques are essential for confirming the structure of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc group signals (δ ~1.4 ppm for tert-butyl) and ethylidene protons (δ ~4.1–4.3 ppm for ethoxy) .
  • IR Spectroscopy : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of ester and Boc groups) .
  • Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., theoretical [M+H]⁺ = 284.3 g/mol) .

Advanced Research Questions

Q. How can researchers optimize Boc deprotection conditions to minimize side reactions?

Boc deprotection is typically performed with trifluoroacetic acid (TFA) in DCM. To avoid racemization or ester hydrolysis:

  • Use diluted TFA (20–50% v/v) at 0–25°C.
  • Add scavengers (e.g., triisopropylsilane) to quench tert-butyl cations .
  • Monitor reaction progress via TLC or LC-MS to terminate at completion (~1–2 hours) .

Q. What strategies mitigate stability issues during storage or reaction?

  • Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group. Use amber vials to avoid light-induced degradation .
  • Reaction Stability : Avoid protic solvents (e.g., MeOH) in reactions involving the ethylidene moiety. Anhydrous DMF or THF is preferred .

Q. How can discrepancies in reported synthetic yields be resolved?

Yield variations often arise from:

  • Catalyst Selection : ZnCl₂ vs. Ti(OiPr)₄ in Knoevenagel steps (yields range: 60–85%) .
  • Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery. Gradient elution with ethyl acetate/hexane (7:3) improves separation .

Q. What modifications to the pyrrolidine scaffold enhance utility in medicinal chemistry?

  • Substitution at C-3 : Replace the ethoxy group with bioisosteres (e.g., methyl ester, amide) to modulate pharmacokinetics .
  • Ring Functionalization : Introduce fluorinated or sp³-hybridized groups to improve metabolic stability . Example: In antimalarial studies, similar scaffolds were modified with hydroxymethyl groups for target binding .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data for this compound?

  • Scenario : Discrepancies in ¹³C NMR carbonyl signals (reported δ: 168–172 ppm).
  • Resolution : Verify solvent effects (CDCl₃ vs. DMSO-d₆) and concentration. Use internal standards (e.g., TMS) for calibration .

Methodological Guidelines

Q. What safety protocols are critical when handling this compound?

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste Disposal : Segregate halogenated waste (e.g., TFA-containing solutions) and treat via neutralization before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-(2-ethoxy-2-oxoethylidene)pyrrolidine

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